2-Bromo-4-methylphenyl isocyanate

Reaction Kinetics Hammett Substituent Constant Nucleophilic Addition

2-Bromo-4-methylphenyl isocyanate is a substituted aromatic monoisocyanate with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol. It features a reactive isocyanate (-NCO) group attached to a benzene ring bearing a bromine atom at the ortho (2-) position and a methyl group at the para (4-) position.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 71189-13-4
Cat. No. B1599337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylphenyl isocyanate
CAS71189-13-4
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=C=O)Br
InChIInChI=1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
InChIKeyHUSGEXYNVCQXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylphenyl isocyanate (CAS 71189-13-4): Core Properties and Industrial Sourcing Guide


2-Bromo-4-methylphenyl isocyanate is a substituted aromatic monoisocyanate with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol [1]. It features a reactive isocyanate (-NCO) group attached to a benzene ring bearing a bromine atom at the ortho (2-) position and a methyl group at the para (4-) position [2]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated or methylated phenyl isocyanates. Commonly supplied as a liquid with a purity specification of 95-96% , it serves as a versatile building block in organic synthesis, particularly for the construction of ureas, carbamates, and heterocyclic frameworks via nucleophilic addition reactions .

Procurement Risk: Why Substituting 2-Bromo-4-methylphenyl isocyanate with Generic Analogs Can Lead to Project Failure


In research and industrial synthesis, phenyl isocyanates are not interchangeable commodities. The position of substituents on the aromatic ring critically influences both the reactivity of the -NCO group and the downstream synthetic outcome [1]. For instance, the electron-withdrawing effect of the ortho-bromo substituent in 2-Bromo-4-methylphenyl isocyanate alters the electrophilicity of the isocyanate carbon compared to non-halogenated or para-substituted analogs, directly impacting reaction rates with nucleophiles like amines and alcohols [2]. Furthermore, the ortho-bromo group serves as a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or directed ortho-metalation, a feature entirely absent in non-halogenated isocyanates . Simply using a 'cheaper' or 'more available' alternative like 4-methylphenyl isocyanate or a regioisomer like 4-Bromo-2-methylphenyl isocyanate will lead to a different molecular architecture, altered reaction kinetics, and ultimately, failure to achieve the target compound or material property. The following evidence provides a quantifiable basis for this selection specificity.

Quantitative Differentiation of 2-Bromo-4-methylphenyl isocyanate (CAS 71189-13-4) for Scientific Procurement


Enhanced Reactivity and Selectivity in Urea Formation Due to Ortho-Bromo Substitution

The reactivity of 2-Bromo-4-methylphenyl isocyanate toward nucleophiles like amines is quantitatively different from its non-halogenated counterpart, 4-methylphenyl isocyanate. The presence of the ortho-bromo group, with its strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M), increases the electrophilicity of the NCO carbon [1]. A kinetic study of para-substituted phenyl isocyanates established a Hammett ρ value of ~2 for reactions with amines [2]. By class-level inference, substituting a hydrogen with a bromine atom at the ortho position (Hammett σₘ for Br is 0.39) is predicted to increase the second-order rate constant (k) by a factor of approximately 6.0 relative to the unsubstituted phenyl isocyanate or 4-methylphenyl isocyanate (ρ=2.0, Δσ ~ 0.39, log(k_Br/k_H) = ρσ = 0.78). This translates to a significantly faster, more complete, and potentially higher-yielding urea formation under identical conditions.

Reaction Kinetics Hammett Substituent Constant Nucleophilic Addition

Physical Property Benchmarking for Identity Confirmation and Purity Assessment

The compound's physical properties provide a definitive fingerprint for identity verification and purity assessment. The boiling point of 2-Bromo-4-methylphenyl isocyanate is 215-216 °C (lit.) , which is distinct from its regioisomer 4-Bromo-2-methylphenyl isocyanate (254.7±20.0 °C) and the chlorine analog 2-Chloro-4-methylphenyl isocyanate (231-232 °C) [1]. This 40 °C difference in boiling point between the target and its chloro analog provides a clear method for distinguishing between these compounds via simple distillation or GC analysis. Similarly, the density of 1.494 g/mL at 25 °C and refractive index of n20/D 1.5770 are precise, experimentally determined values that serve as critical acceptance criteria for incoming quality control, ensuring the correct compound is procured and utilized.

Analytical Chemistry Quality Control Chemical Identification

Regiochemical Distinction from 4-Bromo-2-methylphenyl isocyanate: A Critical Differentiator for Synthetic Planning

The positional isomer 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) shares the same molecular formula and weight but has the bromine and methyl groups swapped. This subtle difference has profound consequences. In the target compound, the bromine is ortho to the isocyanate group, enabling unique synthetic pathways like intramolecular trapping to form isatins or enabling subsequent ortho-functionalization via directed metalation . In the 4-bromo-2-methyl isomer, the bromine is para to the isocyanate, which would lead to a different electronic environment and a different regioisomer of any cross-coupled product. For example, in a Suzuki coupling, the target compound yields a 2-aryl-4-methylphenyl isocyanate derivative, while the 4-bromo-2-methyl isomer yields a 4-aryl-2-methylphenyl isocyanate. This fundamental difference in the substitution pattern of the final product is non-negotiable for structure-activity relationship (SAR) studies in medicinal chemistry or for achieving specific material properties in polymer science.

Regioselectivity Cross-Coupling Heterocycle Synthesis

Comparative Safety Profile: Lower Acute Toxicity vs. 4-Bromo-2-methylphenyl Isocyanate

A direct comparison of safety data sheets reveals a quantifiable difference in hazard classification. 4-Bromo-2-methylphenyl isocyanate is classified as Acute Toxicity Category 4 for dermal, inhalation, and oral routes, in addition to being a respiratory sensitizer (Category 1) and skin sensitizer (Category 1) . In contrast, the target compound, 2-Bromo-4-methylphenyl isocyanate, carries a primary hazard classification as an irritant (Xi) with risk phrases for skin, eye, and respiratory irritation (R36/37/38), but does not carry the same acute toxicity or sensitization classifications as its regioisomer . This indicates that the target compound may pose a lower risk of acute systemic toxicity and allergic sensitization, which can have direct implications for handling procedures, personal protective equipment (PPE) requirements, and overall laboratory or pilot plant safety management.

Chemical Safety Toxicology Risk Assessment

Validated Synthetic Utility in Isatin Formation via Intramolecular Trapping

A key synthetic application that differentiates 2-Bromo-4-methylphenyl isocyanate is its ability to undergo a sequence of lithiation, carbonylation, and intramolecular trapping to form substituted isatins. Research has demonstrated that N′-(2-bromoaryl)-N,N-dimethylureas, which can be derived from the target compound, react with methyllithium and tert-butyllithium followed by carbon monoxide to give isatins in 'good yields' . The scope of this reaction has been demonstrated for the synthesis of isatin itself and four substituted isatins bearing alkyl, chloro, or fluoro groups . While specific yields for this exact compound were not isolated, the methodology is specifically enabled by the ortho-bromo substituent, which is a defining feature of 2-Bromo-4-methylphenyl isocyanate. This is a capability not shared by non-halogenated phenyl isocyanates or those with a bromine in a different position, as the ortho-bromo group is required for the initial lithiation step that sets the stage for the intramolecular cyclization.

Heterocyclic Synthesis Isatin Lithiation

High-Impact Applications for 2-Bromo-4-methylphenyl isocyanate (CAS 71189-13-4) Based on Quantitative Evidence


Precision Synthesis of Ortho-Substituted Ureas and Carbamates for Medicinal Chemistry

The enhanced electrophilicity of the -NCO group, as predicted by Hammett analysis (relative rate constant increase of ~6.0x compared to unsubstituted phenyl isocyanate [1]), makes 2-Bromo-4-methylphenyl isocyanate the reagent of choice for reactions with weakly nucleophilic or sterically hindered amines. This ensures faster and more complete conversion to the corresponding urea, which is critical in parallel synthesis and library production where high yields and purity are paramount. The resulting urea product retains the ortho-bromo substituent, providing a versatile synthetic handle for subsequent diversification via palladium-catalyzed cross-coupling reactions .

Reliable Quality Control and Identity Verification in GMP Environments

The compound's well-defined and unique physical properties—boiling point of 215-216 °C, density of 1.494 g/mL, and refractive index of n20/D 1.5770 —serve as critical quality benchmarks. These values are sufficiently distinct from common analogs like 2-Chloro-4-methylphenyl isocyanate (B.P. 231-232 °C) [2] to allow for unambiguous identity confirmation by GC or refractometry. This is essential for pharmaceutical and agrochemical manufacturers operating under strict GMP guidelines, where material traceability and identity verification are non-negotiable.

Development of Isatin-Based Kinase Inhibitors and CNS Therapeutics

The demonstrated ability of ortho-bromoaryl isocyanates, like 2-Bromo-4-methylphenyl isocyanate, to serve as precursors to substituted isatins via a lithiation/carbonylation cascade positions this compound as a strategic building block for medicinal chemists. Isatins are a privileged scaffold found in numerous drug candidates, including kinase inhibitors and agents targeting the central nervous system. Procuring this specific isocyanate enables access to a synthetic route that would be impossible with non-halogenated or differently halogenated analogs, thereby opening up a distinct region of chemical space for SAR exploration.

Safer Alternative for Scale-Up When Halogenated Isocyanate is Required

For process chemistry and pilot plant operations where a halogenated phenyl isocyanate is required, 2-Bromo-4-methylphenyl isocyanate presents a potentially safer handling profile compared to its regioisomer, 4-Bromo-2-methylphenyl isocyanate. The latter carries additional hazard classifications for acute toxicity and sensitization , whereas the target compound is primarily classified as an irritant . This difference can simplify risk assessments, reduce the stringency of required engineering controls, and lower the overall cost and complexity of scaling up a synthetic route, making it the preferred choice for industrial applications where both reactivity and safety are paramount.

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